molecular formula C47H76N10O16S B12785720 Unii-Q5FN1ryk3A CAS No. 1191913-58-2

Unii-Q5FN1ryk3A

Cat. No.: B12785720
CAS No.: 1191913-58-2
M. Wt: 1069.2 g/mol
InChI Key: NEUKVFBOFKNFMY-VWWKDTOISA-N
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Description

UNII-Q5FN1rykryk3A is a unique ingredient identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS). This system ensures rigorous regulatory standards for substance identification, particularly for compounds relevant to medicine and translational research .

Key attributes of UNIIs include:

  • Uniqueness: Each UNII is assigned to a single substance, distinguishing it from structurally similar analogs.
  • Regulatory Compliance: UNIIs are critical for tracking substances in drug development, pharmacovigilance, and regulatory submissions.
  • Interoperability: The GSRS database (accessible at https://gsrs.ncats.nih.gov ) supports cross-referencing with other chemical databases, enhancing research reproducibility .

Properties

CAS No.

1191913-58-2

Molecular Formula

C47H76N10O16S

Molecular Weight

1069.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C47H76N10O16S/c1-21(2)16-30(51-39(64)28(48)19-34(49)61)42(67)52-33(20-35(62)63)44(69)57-38(25(8)59)45(70)53-31(17-22(3)4)41(66)50-29(14-15-74-9)40(65)56-37(24(7)58)46(71)54-32(18-26-10-12-27(60)13-11-26)43(68)55-36(23(5)6)47(72)73/h10-13,21-25,28-33,36-38,58-60H,14-20,48H2,1-9H3,(H2,49,61)(H,50,66)(H,51,64)(H,52,67)(H,53,70)(H,54,71)(H,55,68)(H,56,65)(H,57,69)(H,62,63)(H,72,73)/t24-,25-,28+,29+,30+,31+,32+,33+,36+,37+,38+/m1/s1

InChI Key

NEUKVFBOFKNFMY-VWWKDTOISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NLGN4X 131-139 (NLDTLMTYV) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like NLGN4X 131-139 (NLDTLMTYV) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

NLGN4X 131-139 (NLDTLMTYV) can undergo various chemical reactions, including:

    Oxidation: This peptide can be oxidized at methionine residues, forming methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidation, restoring methionine to its original state.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Restored methionine-containing peptides.

    Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

NLGN4X 131-139 (NLDTLMTYV) has several applications in scientific research:

    Neurological Studies: Used to study synapse formation and maintenance, as well as neurological disorders like autism spectrum disorders.

    Drug Development: Potential therapeutic target for developing drugs aimed at modulating synaptic function.

    Biomarker Research: Investigated as a biomarker for certain neurological conditions.

    Protein-Protein Interaction Studies: Used to explore interactions between neuroligins and other synaptic proteins.

Mechanism of Action

The mechanism of action of NLGN4X 131-139 (NLDTLMTYV) involves its interaction with other synaptic proteins, such as neurexins. These interactions are crucial for the formation and stabilization of synapses. The peptide sequence can modulate synaptic signaling pathways, influencing neuronal communication and plasticity.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution : Chlorinated heterocycles often exhibit enhanced bioactivity due to improved lipophilicity and target binding .
  • Ring Systems : Triazine and pyrazole derivatives are prevalent in drug design for their metabolic stability and synthetic versatility .

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